7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol (CAS 832737-54-9) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family. It possesses a molecular formula of C₈H₈ClN₃O and a molecular weight of 197.62 g/mol.

Molecular Formula C8H8ClN3O
Molecular Weight 197.62
CAS No. 832737-54-9
Cat. No. B2779663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol
CAS832737-54-9
Molecular FormulaC8H8ClN3O
Molecular Weight197.62
Structural Identifiers
SMILESCC1=NN2C(=CC(=O)NC2=C1)CCl
InChIInChI=1S/C8H8ClN3O/c1-5-2-7-10-8(13)3-6(4-9)12(7)11-5/h2-3H,4H2,1H3,(H,10,13)
InChIKeyLNAAEXBBYPJJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol (CAS 832737-54-9): Core Scaffold & Procurement Baseline


7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol (CAS 832737-54-9) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family. It possesses a molecular formula of C₈H₈ClN₃O and a molecular weight of 197.62 g/mol . This compound is a solid at room temperature and is typically supplied with a purity of ≥95% . As a member of a privileged scaffold in medicinal chemistry, its core structure is recognized for its utility in kinase inhibitor design, with the pyrazolo[1,5-a]pyrimidine framework serving as a key pharmacophore for targeting multiple kinases [1]. The compound is intended strictly for research use and is not for diagnostic or therapeutic applications .

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails for 832737-54-9


Simple substitution within the pyrazolo[1,5-a]pyrimidine class is not straightforward without compromising specific synthetic utility or target engagement profiles. The precise regiochemistry of the chloromethyl group at the 7-position, combined with the 5-hydroxyl/5-oxo tautomer and the 2-methyl substituent, creates a uniquely reactive and directional building block. Class-level evidence indicates that alterations to this substitution pattern—such as relocating the chloromethyl group to the 5-position or introducing additional halogens—fundamentally change the compound's reactivity in nucleophilic displacement and cross-coupling reactions, as well as its biological target profile [1]. This is supported by findings that pyrazolo[1,5-a]pyrimidine derivatives demonstrate highly selective kinase inhibition profiles that are exquisitely sensitive to peripheral substitution, as exemplified by potent and selective PIM-1 inhibition (IC₅₀ = 0.87 μM) achieved through specific structural modifications [2].

Product-Specific Quantitative Evidence Guide for 7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol


Regiochemical Purity Defines Unique Reactivity vs. 5-Chloromethyl Isomer

The target compound positions the chloromethyl electrophile at the 7-position of the pyrazolo[1,5-a]pyrimidine core, whereas the closely related analog 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 478077-92-8) positions it at the 5-position . This regiochemical difference critically alters the electronic environment and steric accessibility of the reactive center, as the 7-position is directly adjacent to the bridgehead nitrogen, influencing its reactivity in nucleophilic substitution and cross-coupling reactions. While direct kinetic data for this specific pair is not publicly available, class-level studies on pyrazolopyrimidine reactivity demonstrate that the position of halogen substituents significantly affects reaction rates in Suzuki and Sonogashira couplings [1].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

Dual-Functionality from 5-Hydroxyl Tautomer vs. 7-Chloro-5-chloromethyl Analog

The target compound exists as a 5-hydroxyl/5-oxo tautomer (equilibrium between pyrazolo[1,5-a]pyrimidin-5-ol and pyrazolo[1,5-a]pyrimidin-5(4H)-one forms), providing a hydrogen-bond donor/acceptor site in addition to the electrophilic chloromethyl handle . In contrast, the analog 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine (CAS 2248343-96-4) replaces this hydroxyl with a chloro substituent, eliminating hydrogen-bonding capability and altering the compound's physicochemical profile and potential for target engagement . This dual functionality is significant because structural studies have shown that hydrogen bonding via the 5-oxo group is a key interaction in kinase active sites, as observed in crystal structures of pyrazolo[1,5-a]pyrimidine inhibitors bound to CDK2 [1].

Chemical Biology Drug Discovery Synthetic Methodology

Procurement-Grade Purity and Hazard Classification for Safe Handling

Commercially available 7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol is supplied at ≥95% purity, with multiple vendors offering 95-98% purity grades suitable for research applications . Importantly, the compound is classified with GHS hazard statements H302, H312, H314, and H332, indicating acute toxicity via oral, dermal, and inhalation routes, as well as severe skin burns and eye damage . This is a more severe hazard profile compared to some related pyrazolo[1,5-a]pyrimidine building blocks that lack the chloromethyl group, such as simple 7-aminopyrazolo[1,5-a]pyrimidin-5-ol derivatives, which typically carry only irritant classifications.

Chemical Procurement Laboratory Safety Quality Control

Patent Literature Establishes Scaffold as Privileged Kinase Inhibitor Core

The pyrazolo[1,5-a]pyrimidine scaffold, to which the target compound belongs, has been extensively patented as a core structure for kinase inhibitors. Patents describe this scaffold as inhibitors of cyclin-dependent kinases (CDKs) with IC₅₀ values reaching 0.020 μM against CDK2 [1]. Similarly, derivatives have been patented as JAK kinase inhibitors with demonstrated selectivity for JAK1 and JAK2 [2]. Recent literature demonstrates PIM-1 kinase inhibition with IC₅₀ values of 0.87 μM for optimized pyrazolo[1,5-a]pyrimidine derivatives [3]. The target compound, bearing the reactive chloromethyl handle, is a critical intermediate for synthesizing and screening such patentable derivatives.

Intellectual Property Kinase Inhibition Cancer Therapeutics

Best Research & Industrial Application Scenarios for 7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol


Kinase Inhibitor Lead Generation via 7-Position Derivatization

Medicinal chemistry teams developing novel kinase inhibitors can employ this compound as a versatile building block. The chloromethyl group at the 7-position serves as an electrophilic handle for nucleophilic substitution with amines, thiols, or alkoxides to generate diverse compound libraries [1]. The resulting derivatives can be screened against kinase panels including CDK2, JAK1/JAK2, and PIM-1, where the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated potent inhibition with IC₅₀ values in the submicromolar to low nanomolar range [1] [2]. The regiospecific placement of the chloromethyl group ensures directional diversification that is distinct from 5-substituted analogs, enabling exploration of unique chemical space.

Targeted Covalent Inhibitor Design Exploiting Chloromethyl Electrophilicity

The electrophilic chloromethyl substituent makes this compound exceptionally suitable for designing targeted covalent inhibitors (TCIs). When derivatized appropriately, the chloromethyl group can be converted to acrylamide or other warhead functionalities capable of forming covalent bonds with cysteine residues in kinase active sites [1]. This approach is particularly valuable for kinases with poorly conserved cysteine residues, enabling high selectivity. The 5-hydroxyl/oxo group simultaneously provides the critical hinge-binding hydrogen bond interaction, as evidenced by CDK2 co-crystal structures [3].

Synthetic Methodology Development for Cross-Coupling Reactions

Organic chemistry groups focused on methodology development can utilize this compound as a standardized substrate for optimizing Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling conditions on the pyrazolo[1,5-a]pyrimidine scaffold. The chloromethyl group at the 7-position provides a well-defined reactive site with predictable reactivity, while the 2-methyl group serves as a spectator substituent that does not interfere, enabling clean reaction monitoring [2]. The compound's solid-state nature and commercial availability at 95-98% purity facilitate reproducible experimental design .

Pharmacophore Model Validation and Computational Chemistry Studies

Computational chemists validating pharmacophore models for kinase inhibition can use this compound as a core scaffold for in silico derivatization and docking studies. Its well-defined substitution pattern (2-methyl, 5-hydroxyl/oxo, 7-chloromethyl) provides a fixed three-point pharmacophore that can be systematically varied to probe the chemical space requirements for CDK, JAK, or PIM kinase inhibition [1] [2]. The tautomeric equilibrium at the 5-position adds an additional dimension for computational modeling of hydrogen-bond networks in kinase hinge regions.

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